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Compound of Interest

Compound Name: Adoprazine hydrochloride

Cat. No.: B605192 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of the chemical and pharmacological

properties of Adoprazine hydrochloride (CAS Number: 222551-05-5), a potent and selective

ligand with a dual mechanism of action as a dopamine D2 receptor antagonist and a serotonin

5-HT1A receptor agonist. This document is intended for researchers, scientists, and

professionals in the field of drug development and neuroscience.

Core Chemical Properties
Adoprazine hydrochloride, also known as SLV313, is a piperazine derivative with the

systematic IUPAC name 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)pyridin-3-

yl]methyl]piperazine;hydrochloride.[1] Its fundamental chemical properties are summarized in

the table below.
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Property Value Reference

CAS Number 222551-05-5 [1]

Molecular Formula C₂₄H₂₅ClFN₃O₂ [1]

Molecular Weight 441.9 g/mol [1]

IUPAC Name

1-(2,3-dihydro-1,4-

benzodioxin-5-yl)-4-[[5-(4-

fluorophenyl)pyridin-3-

yl]methyl]piperazine;hydrochlor

ide

[1]

Synonyms
Adoprazine

monohydrochloride, SLV313
[1]

Pharmacological Profile
Adoprazine hydrochloride exhibits a unique pharmacological profile characterized by its

potent antagonism of dopamine D2 and D3 receptors and its full agonism at serotonin 5-HT1A

receptors.[1] This dual action suggests its potential as an atypical antipsychotic agent.

Receptor Binding Affinity
The binding affinity of Adoprazine for various neurotransmitter receptors has been determined

through radioligand binding assays. The affinity is expressed as the inhibition constant (Ki),

with lower values indicating higher affinity. Adoprazine demonstrates high affinity for human

recombinant D2, D3, D4, 5-HT1A, and 5-HT2B receptors. It shows moderate affinity for the 5-

HT7 receptor and weak affinity for the 5-HT2A receptor. Notably, it has little to no affinity for

several other receptors, including 5-HT3, 5-HT4, 5-HT6, α1- and α2-adrenergic, H1, and

M1/M4 muscarinic receptors, as well as the serotonin transporter, indicating a selective binding

profile.[1]
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Receptor Radioligand Tissue Source Ki (nM)

Dopamine D2 [³H]Spiperone Human recombinant 1.2

Dopamine D3 [³H]Spiperone Human recombinant 0.8

Dopamine D4 [³H]Spiperone Human recombinant 2.5

Serotonin 5-HT1A [³H]8-OH-DPAT Human recombinant 1.0

Serotonin 5-HT2A [³H]Ketanserin Human recombinant 120

Serotonin 5-HT2B [³H]LSD Human recombinant 3.2

Serotonin 5-HT7 [³H]LSD Human recombinant 32

Table of Adoprazine Receptor Binding Affinities. Data sourced from McCreary et al., 2007.

Functional Activity
The functional activity of Adoprazine has been assessed in various in vitro assays. It acts as a

full agonist at human 5-HT1A receptors and a full antagonist at human D2 and D3 receptors.[1]

Receptor Assay Type Parameter Value

Serotonin 5-HT1A Agonist Activity pEC₅₀ 9.0

Dopamine D2 Antagonist Activity pA₂ 9.3

Dopamine D3 Antagonist Activity pA₂ 8.9

Table of Adoprazine Functional Activity. Data sourced from McCreary et al., 2007.

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies associated with Adoprazine, the

following diagrams have been generated using the DOT language.
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Adoprazine Signaling Pathway
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Adoprazine's dual mechanism of action.
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Radioligand Binding Assay Workflow
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Workflow for determining receptor binding affinity.

Experimental Protocols
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The following are detailed methodologies for the key experiments cited in this guide, based on

the procedures described by McCreary et al., 2007.

Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of Adoprazine for various neurotransmitter

receptors.

Methodology:

Membrane Preparation: Cell membranes from CHO or HEK-293 cells stably expressing the

human recombinant receptor of interest were used. Cells were homogenized in ice-cold

buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet

was washed and resuspended in the assay buffer.

Assay Conditions: Competition binding assays were performed in a final volume of 250 µL.

The reaction mixture contained the cell membrane preparation, a specific radioligand at a

concentration close to its Kd value, and varying concentrations of Adoprazine.

Incubation: The mixture was incubated at a specific temperature (e.g., 25°C or 37°C) for a

sufficient time to reach equilibrium (e.g., 60-120 minutes).

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber

filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-

specific binding. The filters were then washed with ice-cold buffer.

Quantification: The radioactivity retained on the filters was quantified using a liquid

scintillation counter.

Data Analysis: Non-specific binding was determined in the presence of a high concentration

of a known competing ligand. Specific binding was calculated by subtracting non-specific

binding from total binding. The IC₅₀ values (concentration of Adoprazine that inhibits 50% of

specific radioligand binding) were determined by non-linear regression analysis. The Ki

values were then calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀

/ (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.
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Functional Assays
Objective: To determine the agonist potency (pEC₅₀) of Adoprazine at the human 5-HT1A

receptor.

Methodology:

Cell Culture: CHO cells stably expressing the human 5-HT1A receptor were cultured to near

confluency.

Assay Procedure: On the day of the experiment, cells were incubated with varying

concentrations of Adoprazine in the presence of a phosphodiesterase inhibitor (to prevent

cAMP degradation) and forskolin (to stimulate adenylyl cyclase and elevate basal cAMP

levels).

Incubation: The incubation was carried out for a defined period (e.g., 30 minutes) at 37°C.

cAMP Measurement: The reaction was terminated, and the intracellular cAMP concentration

was measured using a commercially available assay kit (e.g., a competitive enzyme

immunoassay or a time-resolved fluorescence resonance energy transfer-based assay).

Data Analysis: The ability of Adoprazine to inhibit forskolin-stimulated cAMP accumulation

was measured. Concentration-response curves were generated, and the pEC₅₀ value (the

negative logarithm of the molar concentration of an agonist that produces 50% of the

maximal possible effect) was calculated using non-linear regression.

Objective: To determine the antagonist potency (pA₂) of Adoprazine at human D2 and D3

receptors.

Methodology:

Cell Culture: Cells (e.g., CHO or HEK-293) stably expressing either the human D2 or D3

receptor were used.

Assay Procedure: The cells were pre-incubated with varying concentrations of Adoprazine

for a specific duration. Subsequently, a concentration-response curve for a known dopamine

agonist (e.g., quinpirole) was generated in the presence of each concentration of
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Adoprazine. The functional response measured was the inhibition of forskolin-stimulated

cAMP accumulation.

cAMP Measurement: Intracellular cAMP levels were determined as described in the 5-HT1A

agonist assay protocol.

Data Analysis: The Schild equation was used to determine the pA₂ value. This value

represents the negative logarithm of the molar concentration of an antagonist that would

produce a 2-fold shift to the right in the concentration-response curve of an agonist. A linear

Schild plot with a slope not significantly different from unity is indicative of competitive

antagonism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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